molecular formula C23H23FN4O4S B12615290 N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide

Cat. No.: B12615290
M. Wt: 470.5 g/mol
InChI Key: KPLZNHKZAPNCMU-MOSHPQCFSA-N
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Description

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylamino group, a dimethylsulfamoyl-indole moiety, and a fluorobenzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the indole ring using dimethylsulfamoyl chloride in the presence of a base.

    Cyclopropylamino Group Addition: The cyclopropylamine is introduced via nucleophilic substitution reactions.

    Formation of the Enone Structure: This involves aldol condensation reactions to form the enone linkage.

    Fluorobenzamide Formation: The final step involves the coupling of the enone intermediate with 2-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide
  • N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-bromobenzamide

Uniqueness

N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H23FN4O4S/c1-27(2)33(31,32)28-14-15(17-7-4-6-10-21(17)28)13-20(23(30)25-16-11-12-16)26-22(29)18-8-3-5-9-19(18)24/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,30)(H,26,29)/b20-13-

InChI Key

KPLZNHKZAPNCMU-MOSHPQCFSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NC3CC3)\NC(=O)C4=CC=CC=C4F

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NC3CC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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